5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione
CAS No.: 1196157-32-0
Cat. No.: VC2998143
Molecular Formula: C8H3F2NO3
Molecular Weight: 199.11 g/mol
* For research use only. Not for human or veterinary use.
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione - 1196157-32-0](/images/structure/VC2998143.png)
Specification
CAS No. | 1196157-32-0 |
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Molecular Formula | C8H3F2NO3 |
Molecular Weight | 199.11 g/mol |
IUPAC Name | 5,8-difluoro-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C8H3F2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13) |
Standard InChI Key | JUYMFZGKBRZQPM-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F |
Canonical SMILES | C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity and Structure
5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione belongs to the benzoxazinone class of heterocyclic compounds. Its core structure comprises a fused benzene and oxazine ring system, with distinctive fluorine atoms positioned at the 5 and 8 positions of the benzene ring. This molecular architecture creates a unique electronic distribution that influences its chemical behavior and potential biological interactions.
The compound can be characterized by several key structural features:
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A 6-membered oxazine ring fused with a benzene ring
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Two carbonyl groups at positions 2 and 4
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Two fluorine atoms at positions 5 and 8 of the benzene ring
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An NH group at position 1 of the oxazine ring
Based on structural similarity to related compounds, we can derive the following molecular properties:
Electronic and Conformational Features
The presence of two fluorine atoms at the 5 and 8 positions creates a distinctive electronic environment compared to non-fluorinated analogs. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, potentially affecting:
The strategic positioning of fluorine atoms at the 5 and 8 positions likely creates a unique electronic profile compared to other fluorinated isomers, such as the 5,7-difluoro variant. This electronic profile would influence intermolecular interactions, potentially affecting crystalline structure, solubility, and biological target affinity.
Synthetic Methodologies
Reaction Conditions and Optimization
The synthesis of fluorinated heterocycles often requires specific reaction conditions to achieve optimal yields and purity. Critical factors likely include:
Parameter | Optimal Range | Significance |
---|---|---|
Temperature | 80-100°C | Facilitates cyclization reactions |
Solvent System | Polar aprotic (DMF, DMSO) | Promotes nucleophilic reactions |
Catalysts | Lewis acids, transition metals | Enhances reaction efficiency |
Reaction Time | 6-12 hours | Balances conversion and side reactions |
pH Control | Slightly acidic to neutral | Prevents ring opening |
Purification methods would likely include recrystallization from appropriate solvent systems, potentially followed by column chromatography to achieve high purity required for analytical and biological studies.
Chemical Reactivity Profile
General Reactivity Patterns
The reactivity of 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione can be predicted based on its structural features and comparison with related benzoxazinones. Key reactive sites include:
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The NH group at position 1, which can participate in N-substitution reactions
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The carbonyl groups at positions 2 and 4, susceptible to nucleophilic attack
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The C-F bonds, which might undergo nucleophilic aromatic substitution under specific conditions
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The oxazine ring, potentially susceptible to ring-opening reactions
The presence of electron-withdrawing fluorine atoms likely influences these reactivity patterns, potentially enhancing electrophilicity at certain positions while reducing nucleophilicity at others.
Stability Considerations
Fluorinated heterocycles often display enhanced metabolic stability compared to their non-fluorinated counterparts. For 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione, several stability factors merit consideration:
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Thermal stability – likely enhanced by the aromatic system but potentially affected by the oxazine ring
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Hydrolytic stability – the oxazine ring system may be susceptible to hydrolysis under acidic or basic conditions
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Photostability – fluorinated aromatics often show distinctive photochemical properties
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Metabolic stability – the C-F bonds typically resist enzymatic degradation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR spectral characteristics for 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione would include:
1H NMR:
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A broad singlet around δ 10-11 ppm for the NH proton
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Complex splitting patterns for the aromatic protons between δ 6.8-8.0 ppm, influenced by coupling with fluorine atoms
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Distinctive coupling constants reflective of ortho- and para-fluorine coupling
19F NMR:
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Two distinct signals corresponding to the fluorine atoms at positions 5 and 8
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Coupling patterns revealing the specific fluorination pattern
13C NMR:
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Carbonyl carbon signals at approximately δ 160-170 ppm
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Aromatic carbon signals with characteristic C-F splitting patterns
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Distinctive carbon shifts for the oxazine ring system
Infrared (IR) Spectroscopy
Characteristic IR absorptions would likely include:
Functional Group | Expected Absorption (cm-1) | Intensity |
---|---|---|
N-H stretching | 3200-3400 | Medium |
C=O stretching | 1670-1750 | Strong |
C-F stretching | 1000-1400 | Strong |
C-O-C stretching | 1200-1300 | Medium to strong |
Aromatic C=C | 1400-1600 | Variable |
The specific fluorination pattern at positions 5 and 8 would create a distinctive spectral fingerprint, potentially differentiable from isomeric compounds like the 5,7-difluoro variant.
Biological Activity and Applications
Structure-Activity Relationships
Analysis of structure-activity relationships for this compound class suggests several key features that might influence biological activity:
Comparison with the 5,7-difluoro isomer would be particularly instructive, as the change in fluorination pattern could significantly alter biological target selectivity and potency .
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic methods for 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione analysis would likely include:
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High-Performance Liquid Chromatography (HPLC)
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water gradients
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UV detection at wavelengths corresponding to the aromatic system (typically 254-280 nm)
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Gas Chromatography (GC)
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Potentially requiring derivatization due to the presence of the NH group
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Temperature programming optimized for heterocyclic compounds
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Thin-Layer Chromatography (TLC)
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Solvent systems optimized for heterocyclic compounds
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Visualization under UV light or with appropriate staining reagents
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Mass Spectrometric Analysis
Mass spectrometry would provide valuable structural confirmation with expected features including:
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Molecular ion peak at m/z 199 corresponding to the molecular formula C8H3F2NO3
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Fragmentation patterns including loss of CO, CO2, and potential loss of HF
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Distinctive isotopic distribution pattern reflecting the elemental composition
The fluorination pattern could potentially be distinguished through specialized MS/MS fragmentation studies, which would show characteristic differences between 5,8- and other fluorination patterns.
Comparison with Related Compounds
Structural Analogs
The specific properties of 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione can be contextualized through comparison with related compounds:
These structural variations create a spectrum of compounds with potentially distinctive properties, enabling structure-activity relationship studies across the benzoxazinone class.
Electronic and Conformational Differences
The 5,8-difluoro substitution pattern creates a unique electronic environment compared to other fluorination patterns:
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The 5,8 pattern creates para-relationship between fluorine atoms, potentially resulting in distinctive electronic effects
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This pattern may influence the planarity of the molecule differently than the 5,7 pattern
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Dipole moment direction and magnitude would differ from other fluorination patterns
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Molecular recognition by biological targets could be significantly influenced by these electronic differences
Future Research Directions
Synthetic Optimization
Future research might focus on:
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Development of regioselective fluorination methods specific to the 5,8 positions
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Green chemistry approaches to synthesize the compound with reduced environmental impact
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Scale-up methods for potential industrial applications
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Exploration of alternative synthetic routes with improved yields and purity
Biological Evaluation
Key areas for biological investigation include:
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Systematic screening against enzyme panels to identify selective inhibitory activity
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Cellular studies to determine cytotoxicity profiles and mechanism of action
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Comparative studies with other fluorination patterns to establish structure-activity relationships
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Metabolic stability studies to confirm the impact of the specific fluorination pattern
Material Science Applications
Beyond biological applications, potential material science applications might include:
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Exploration of crystal engineering possibilities
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Investigation of fluorine-mediated intermolecular interactions
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Assessment of thermal and photophysical properties
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Evaluation as building blocks for more complex molecular systems
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